Ethyl 1-benzyl-3-methyl-1H-pyrazole-4-carboxylate
Description
Ethyl 1-benzyl-3-methyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group at the 4-position, a benzyl group at the 1-position, and a methyl group at the 3-position of the pyrazole ring
Properties
IUPAC Name |
ethyl 1-benzyl-3-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-18-14(17)13-10-16(15-11(13)2)9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRYAIAKHPJJTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701154154 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-methyl-1-(phenylmethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701154154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1344045-94-8 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-methyl-1-(phenylmethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1344045-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-methyl-1-(phenylmethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701154154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Cyclocondensation of Hydrazines with β-Ketoesters
This classical approach involves the cyclization of hydrazines with β-ketoesters, which are typically derived from cyanoacetic acid derivatives. The process generally includes:
- Synthesis of β-ketoester intermediates : These are prepared through esterification of cyanoacetic acid derivatives, such as ethyl cyanoacetate, followed by alkylation or benzylation to introduce the substituents at specific positions.
- Condensation with hydrazines : The β-ketoester reacts with hydrazine hydrate under controlled conditions (usually in polar solvents like ethanol or water) at temperatures ranging from 15°C to 60°C, leading to pyrazole ring formation.
- The reaction is optimized at lower temperatures to prevent side reactions, with typical durations of 1-3 hours.
- The process yields high-purity pyrazole derivatives, with purification often achieved via recrystallization or chromatography.
Use of Orthoformates and Acidic or Basic Catalysts
Patents and research articles describe methods involving trialkyl orthoformates (e.g., triethyl orthoformate) to facilitate ring closure:
- Reaction of α-cyano esters with trialkyl orthoformates : In the presence of acetic anhydride or similar solvents, these intermediates undergo cyclization to form the pyrazole core.
- Catalysis : Weak bases such as sodium carbonate or potassium carbonate assist in the ring closure, often in biphasic systems with organic solvents like toluene or xylene.
- Reactions typically proceed at elevated temperatures (~85°C) for 6 hours, with yields exceeding 80%.
- The process benefits from solvent systems that enable easy separation of the product, such as toluene and petroleum ether.
Solid Carbon Dioxide (Dry Ice) Method
An innovative approach involves the use of dry ice (solid carbon dioxide) to generate sodium bicarbonate in situ, which facilitates the cyclization:
- Procedure :
- Sodium enolate of ethyl 2,2-difluoroacetoacetate reacts with dry ice at around 20°C over 2-3 hours.
- The reaction mixture is then worked up by filtration and extraction, leading to crude intermediates.
- These intermediates are further purified via fractional distillation or recrystallization.
- This method simplifies handling and avoids high vacuum distillation of intermediates.
- Yields are generally high (~85%), with the crude product suitable for subsequent steps without extensive purification.
Sequential Multi-Step Synthesis
The overall synthesis involves multiple steps:
- Step 1 : Esterification of cyanoacetic acid derivatives.
- Step 2 : Alkylation or benzylation at the appropriate position using alkyl halides or benzyl halides with bases like sodium hydride or potassium carbonate.
- Step 3 : Cyclization with hydrazine hydrate to form the pyrazole ring.
- Step 4 : Ester hydrolysis or further functionalization to obtain the final compound.
- Reaction conditions are optimized to favor regioselectivity and high yield.
- Purification is achieved through recrystallization, with purity often exceeding 99%.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Solvent System | Temperature Range | Reaction Time | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Hydrazine condensation | Hydrazine hydrate, β-ketoester | Ethanol or water | 15°C - 60°C | 1-3 hours | 85-90 | High purity, straightforward purification |
| Orthoformate cyclization | Trialkyl orthoformate, acetic anhydride | Toluene, xylene | 85°C | 6 hours | >80 | Efficient, high yield, suitable for scale-up |
| Dry ice method | Sodium enolate, dry ice | Aqueous system | 20°C | 2-3 hours | 84-85 | Simplifies purification, avoids high vacuum distillation |
| Multi-step synthesis | Cyanoacetic acid derivatives, alkyl halides | Organic solvents, water | 70°C - 90°C | Varies | 75-90 | Suitable for industrial application, high purity |
Research Findings and Industrial Relevance
- The methods involving trialkyl orthoformates and dry ice are particularly attractive for industrial scale due to their high yields, operational simplicity, and environmental considerations.
- The use of mild reaction conditions and readily available reagents enhances process safety and cost-effectiveness.
- Purification techniques such as recrystallization and fractional distillation are critical for achieving high purity (>99%) necessary for pharmaceutical applications.
Chemical Reactions Analysis
Alkylation at the Pyrazole Nitrogen
The compound undergoes N-alkylation reactions, primarily targeting the nitrogen atoms in the pyrazole ring. The benzyl and methyl substituents influence regioselectivity, with alkylation typically occurring at the less hindered nitrogen.
| Reaction Conditions | Reagents | Product | Source |
|---|---|---|---|
| Acetonitrile, 60–80°C, 6–12 hrs | Alkyl halides (e.g., CH₃I) | 1-Benzyl-3-methyl-4-ethylpyrazole derivatives |
Mechanistic Insight : The electron-donating benzyl group enhances nucleophilicity at the adjacent nitrogen, facilitating alkylation. Purification often involves silica gel chromatography.
Ester Hydrolysis
The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
| Reaction Conditions | Reagents | Product | Source |
|---|---|---|---|
| 1M NaOH, reflux, 4–6 hrs | Aqueous base | 1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid | |
| HCl (conc.), ethanol, 60°C, 3 hrs | Acidic hydrolysis | Same as above |
Applications : The carboxylic acid derivative serves as a precursor for amides and other functionalized pyrazoles.
Electrophilic Bromination
Bromination introduces halogen substituents at the pyrazole ring’s electrophilic positions, guided by directing effects of existing groups.
| Reaction Conditions | Reagents | Product | Source |
|---|---|---|---|
| Br₂ in CH₂Cl₂, 0°C to RT, 2 hrs | Bromine | 4-Bromo-1-benzyl-3-methyl-1H-pyrazole-5-carboxylate |
Note : The ester group acts as a meta-directing group, favoring bromination at the 5-position.
Nucleophilic Acyl Substitution
The ester undergoes substitution reactions with nucleophiles such as amines or alcohols.
| Reaction Conditions | Reagents | Product | Source |
|---|---|---|---|
| Ethanol, NH₃, 80°C, 8 hrs | Ammonia | 1-Benzyl-3-methyl-1H-pyrazole-4-carboxamide | |
| Methanol, H₂SO₄, reflux, 6 hrs | Methanol | Methyl 1-benzyl-3-methyl-1H-pyrazole-4-carboxylate |
Key Factor : Transesterification requires acid catalysis, while aminolysis proceeds via nucleophilic attack at the carbonyl carbon.
Copper-Mediated Cross-Coupling
The compound participates in copper-catalyzed reactions to form complex pyrazole derivatives.
| Reaction Conditions | Reagents | Product | Source |
|---|---|---|---|
| Cu(OAc)₂, benzonitrile, 120°C, 6 hrs | Aryl amines | 1-Benzyl-5-methyl-3-aryl-1H-pyrazole-4-carboxylates |
Example : Reaction with benzylamine yields aryl-substituted pyrazoles via cyclization and coupling .
Reductive Amination
While not directly reported for this compound, analogous pyrazoles with amino groups (e.g., ethyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate) undergo reductive amination using sodium triacetoxyborohydride (STAB) and ketones .
Structural Influence on Reactivity
-
Benzyl Group : Enhances electron density at N1, favoring electrophilic substitutions.
-
Methyl Group : Provides steric hindrance, directing reactions to less substituted positions.
-
Ester Functionality : Serves as a leaving group in nucleophilic substitutions and stabilizes intermediates via resonance.
Scientific Research Applications
Chemistry
Ethyl 1-benzyl-3-methyl-1H-pyrazole-4-carboxylate serves as a crucial building block in the synthesis of more complex pyrazole derivatives. It is utilized in various chemical reactions, including:
- Cyclization Reactions : Formation of pyrazole rings from hydrazine and β-keto esters.
- Alkylation Reactions : Introduction of benzyl groups through nucleophilic substitution.
Biology
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : this compound has been shown to inhibit the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : Studies suggest its efficacy in reducing inflammation through various biochemical pathways.
Medicine
The compound is being explored as a pharmaceutical intermediate in the development of new drugs. Notable therapeutic applications include:
- Analgesic Properties : Investigated for pain relief mechanisms.
- Anticancer Activity : Ongoing research focuses on its potential to inhibit cancer cell proliferation.
Industry
In industrial applications, this compound is used in developing materials with specific properties, such as:
- Polymers : Enhancing material characteristics for various applications.
- Coatings : Improving durability and performance in coatings.
Case Study 1: Antimicrobial Activity
A study conducted on this compound revealed its effectiveness against various bacterial strains. The compound demonstrated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
Research published in a peer-reviewed journal explored the anti-inflammatory properties of this compound using animal models. Results indicated a marked reduction in inflammatory markers when treated with this compound compared to untreated controls.
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate: Similar structure but with the ester group at the 5-position.
Methyl 1-benzyl-3-methyl-1H-pyrazole-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
Ethyl 1-benzyl-3-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant case studies.
Overview of Biological Activity
This compound exhibits various biological activities, including:
- Anti-inflammatory properties : The compound has shown potential in reducing inflammation through modulation of specific signaling pathways.
- Anticancer effects : Studies indicate that it can inhibit the proliferation of various cancer cell lines, including breast, lung, and colorectal cancers.
- Antimicrobial activity : Preliminary data suggest efficacy against certain bacterial strains.
The biological effects of this compound are attributed to its interactions with molecular targets within cells. The compound's structure allows it to engage in:
- Hydrogen bonding : The carboxylate group can form hydrogen bonds with target proteins, influencing their activity.
- Hydrophobic interactions : The benzyl moiety enhances binding affinity to lipid membranes and hydrophobic pockets in proteins.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. A notable investigation involved its effects on the MDA-MB-231 breast cancer cell line:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 | 15.0 | Induction of apoptosis through mitochondrial pathways |
| Curcumin analogs | Various | <20 | Inhibition of cell cycle progression |
The compound demonstrated an IC50 value of 15 µM against MDA-MB-231 cells, indicating significant antiproliferative activity through apoptosis induction via mitochondrial pathways .
Anti-inflammatory Effects
In a model of acute inflammation, this compound was tested for its ability to reduce edema in carrageenan-induced paw edema in rats. Results showed a marked reduction in paw swelling compared to the control group, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial properties were evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antibacterial activity .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the pyrazole ring and substituents on the benzene ring have been shown to significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen on benzene ring | Increased anticancer potency |
| Variation in alkyl chain length | Altered anti-inflammatory response |
Q & A
Q. What are the standard synthetic routes for Ethyl 1-benzyl-3-methyl-1H-pyrazole-4-carboxylate?
The compound is typically synthesized via nucleophilic substitution. A common method involves refluxing ethyl 3-methyl-1H-pyrazole-4-carboxylate with 1-chloro-4-(chloromethyl)benzene in acetonitrile using potassium carbonate as a base. After 3 hours, the solvent is removed under reduced pressure, and the product is isolated via silica gel column chromatography, yielding ~82% purity. Crystallization from ethyl acetate produces X-ray-quality crystals . Alternative routes employ triazenylpyrazole precursors, where click chemistry or copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to introduce functional groups .
Q. What safety protocols should be followed when handling this compound?
Although classified as non-hazardous, standard precautions include wearing gloves, protective eyewear, and lab coats. In case of skin contact, wash immediately with water for 15 minutes. For accidental ingestion, rinse the mouth but do not induce vomiting. Waste must be segregated and disposed by licensed facilities to avoid environmental contamination .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using Mo-Kα radiation (λ = 0.71073 Å) at 296 K. The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is used to analyze bond lengths, angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds). Mercury software visualizes packing patterns and void spaces .
Advanced Research Questions
Q. How can structural modifications enhance the bioactivity of this pyrazole derivative?
Substituents at the 1-benzyl and 3-methyl positions significantly influence bioactivity. For example:
- Introducing electron-withdrawing groups (e.g., -CF₃) via triazenyl intermediates improves metabolic stability .
- Replacing the benzyl group with fluorinated aryl rings (e.g., 4-fluorophenyl) alters π-π stacking interactions with biological targets .
- Click chemistry enables the addition of triazole or azide moieties for targeted drug delivery .
Q. What analytical techniques resolve contradictions in spectroscopic data?
Discrepancies in NMR or LC-MS results often arise from tautomerism or impurities. Strategies include:
Q. How do computational methods complement experimental studies?
Density functional theory (DFT) calculates optimized geometries, HOMO-LUMO gaps, and electrostatic potential surfaces, which correlate with SC-XRD data. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like cyclooxygenase-2 (COX-2). For example, the dihedral angle between pyrazole and benzyl rings (6.97°–79.25°) impacts steric hindrance in active sites .
Q. Why do some studies report conflicting bioactivity results?
Inactivity in anticancer screens (e.g., NCI-60 panel) may stem from poor solubility or efflux pump resistance. Mitigation strategies:
Q. What are the environmental implications of this compound?
While persistence and toxicity data are limited (no PBT/vPvB assessment), recommended disposal includes adsorption onto inert materials (e.g., activated carbon) and incineration at licensed facilities. Avoid release into waterways due to potential bioaccumulation risks .
Methodological Tables
Table 1: Key Synthetic Parameters
| Parameter | Typical Value | Reference |
|---|---|---|
| Reaction Temperature | 80–100°C (reflux) | |
| Base | K₂CO₃ or NaHCO₃ | |
| Solvent | Acetonitrile or THF/water | |
| Purification | Column chromatography (SiO₂) | |
| Yield | 51–82% |
Table 2: Spectroscopic Benchmarks
| Technique | Key Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.84 (s, pyrazole-H), 5.19 (s, CH₂Ph) | |
| ¹³C NMR | δ 162.4 (C=O), 141.3 (pyrazole-C) | |
| IR (ATR) | 2143 cm⁻¹ (azide), 1704 cm⁻¹ (C=O) | |
| HRMS (EI) | [M]+ = 271.1065 (C₁₃H₁₃N₅O₂) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
